1-(2,3-Dichloropyridin-4-yl)-2,2,2-trifluoroethanone
Overview
Description
The compound “1-(2,3-Dichloropyridin-4-yl)-2,2,2-trifluoroethanone” is a complex organic molecule that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring in this compound is substituted with two chlorine atoms and one trifluoroethanone group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions or coupling reactions . The trifluoromethyl group could potentially be introduced using a trifluoromethylation reagent .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, which is aromatic and planar. The electronegative chlorine and fluorine atoms would create regions of high electron density .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. The chlorine atoms might be susceptible to nucleophilic substitution reactions. The carbonyl group in the trifluoroethanone could be involved in reactions with nucleophiles or bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of electronegative chlorine and fluorine atoms could increase its polarity. The aromatic pyridine ring could contribute to its stability and possibly its solubility in organic solvents .Scientific Research Applications
Synthesis and Medicinal Chemistry
1-(2,3-Dichloropyridin-4-yl)-2,2,2-trifluoroethanone is a compound that plays a significant role in the synthesis of various chemical entities, demonstrating its versatility and importance in the field of chemistry and drug development. For example, it has been utilized in the eco-friendly and highly efficient synthesis of dihydro-1H-indeno[1,2-b]pyridines in 2,2,2-trifluoroethanol, showing the solvent's ability to be recovered and reused, highlighting sustainable chemical practices (Khaksar & Gholami, 2014). Additionally, its derivative, 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone, was synthesized and further reacted to produce compounds with promising antibacterial and antifungal activities, showcasing potential applications in developing new antimicrobial agents (Sujatha, Shilpa, & Gani, 2019).
Crystallography and Material Science
Research on structural analysis and material science also highlights the utility of derivatives of this compound. The crystal structures of related compounds have been extensively studied to understand the interactions and bonding patterns that govern the assembly of complex structures. These studies offer insights into the design of new materials and the understanding of molecular behavior in solid states (de Souza et al., 2015).
Organic Synthesis Methodologies
The compound and its derivatives serve as key intermediates in organic synthesis, enabling the construction of complex molecules. For instance, strategies for selective functionalization of dichloropyridines have been developed to afford regioselective control in substitution reactions, demonstrating the compound's role in advancing synthetic methodologies (Marzi, Bigi, & Schlosser, 2001). Furthermore, novel oxidative coupling reactions involving similar compounds have been reported, illustrating their potential in forming new C–C bonds, a fundamental transformation in organic synthesis (El-Abadelah et al., 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(2,3-dichloropyridin-4-yl)-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F3NO/c8-4-3(1-2-13-6(4)9)5(14)7(10,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXQGTDRIXSKHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)C(F)(F)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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